2-(Decahydroquinolin-1-yl)acetonitrile
Overview
Description
2-(Decahydroquinolin-1-yl)acetonitrile is a chemical compound with the molecular formula C11H18N2 and a molecular weight of 178.28 g/mol. This compound is characterized by its unique structure, which includes a decahydroquinoline ring system attached to an acetonitrile group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Decahydroquinolin-1-yl)acetonitrile typically involves the reaction of decahydroquinoline with cyanide sources under controlled conditions. One common method is the nucleophilic substitution reaction, where decahydroquinoline is treated with a cyanide donor, such as potassium cyanide (KCN), in the presence of a suitable solvent like ethanol or methanol.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The process is optimized to ensure high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions: 2-(Decahydroquinolin-1-yl)acetonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines, in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of quinoline derivatives.
Reduction: Reduction reactions can produce decahydroquinoline derivatives.
Substitution: Substitution reactions can result in the formation of various substituted quinolines or amines.
Scientific Research Applications
2-(Decahydroquinolin-1-yl)acetonitrile has several scientific research applications across various fields:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be utilized in biological studies to investigate its interaction with biological macromolecules and its potential biological activity.
Industry: It is used in the production of specialty chemicals and materials, such as advanced polymers and coatings.
Mechanism of Action
2-(Decahydroquinolin-1-yl)acetonitrile is structurally similar to other quinoline derivatives, such as quinoline itself and isoquinoline. its unique decahydroquinoline ring system and acetonitrile group distinguish it from these compounds. The presence of the decahydroquinoline ring system provides enhanced stability and reactivity, making it a valuable intermediate in organic synthesis.
Comparison with Similar Compounds
Quinoline
Isoquinoline
1,2,3,4-Tetrahydroquinoline
1,2,3,4-Tetrahydroisoquinoline
Properties
IUPAC Name |
2-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2/c12-7-9-13-8-3-5-10-4-1-2-6-11(10)13/h10-11H,1-6,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLOIDUVEBKSVSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CCCN2CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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